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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12436400 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic distinctions between the biflavonoid ochnaflavone and its reduced

tetrahydro derivatives. This guide provides a comparative analysis of their Ultraviolet-Visible

(UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data, supported

by detailed experimental protocols.

This publication aims to serve as a practical resource for the identification and characterization

of ochnaflavone and its tetrahydro analogs. The reduction of the C2-C3 double bonds in the

flavanone rings to form tetrahydro derivatives induces significant changes in the electronic and

structural properties of the molecule. These alterations are directly observable through various

spectroscopic techniques, providing clear markers for differentiation.

Chemical Transformation
The hydrogenation of ochnaflavone yields its tetrahydro derivatives, a process that saturates

the α,β-unsaturated ketone system within the C-rings of the flavone moieties. This structural

change is the primary reason for the observed differences in the spectroscopic data.
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Caption: Conversion of Ochnaflavone to Tetrahydroochnaflavone.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ochnaflavone and its tetrahydro

derivatives. The data presented is a compilation from various literature sources.

Table 1: UV-Visible Spectroscopy Data
Compound Solvent λmax (nm)

Ochnaflavone Methanol ~270, ~335

Tetrahydroochnaflavone Methanol
Shorter wavelength shifts

expected

Note: Specific λmax values for tetrahydroochnaflavone are not readily available in compiled

sources but are expected to shift to shorter wavelengths (hypsochromic shift) due to the

disruption of the conjugated system in the C-ring.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group

Ochnaflavone
(cm⁻¹)

Tetrahydroochnafla
vone (cm⁻¹)

Assignment

O-H stretch ~3400 (broad) ~3400 (broad)
Phenolic hydroxyl

groups

C=O stretch (C4-keto) ~1655 ~1680 Carbonyl group

C=C stretch

(aromatic)
~1610, ~1580 ~1610, ~1580

Aromatic ring

vibrations

C-O stretch (ether) ~1240 ~1240 Diaryl ether linkage

Note: The C=O stretching frequency in tetrahydroochnaflavone is expected to be at a higher

wavenumber compared to ochnaflavone due to the loss of conjugation with the C2-C3 double

bond.

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ
ppm)
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Proton
Ochnaflavone (in DMSO-
d₆)

Tetrahydroochnaflavone
(in DMSO-d₆)

H-3, H-3'' ~6.9 ~5.5 (dd), ~3.0 (m)

H-6, H-8 ~6.2, ~6.5 ~6.0, ~6.1

H-6'', H-8'' ~6.3, ~6.6 ~6.1, ~6.2

Aromatic H 6.8 - 8.1 6.7 - 7.9

Note: The most significant change is observed for the C2 and C3 protons. In ochnaflavone, the

H-3 and H-3'' protons are olefinic, whereas in the tetrahydro derivatives, they become part of

an ABC spin system with characteristic doublet of doublets and multiplet signals at higher field

(lower ppm).

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ
ppm)

Carbon
Ochnaflavone (in DMSO-
d₆)

Tetrahydroochnaflavone
(in DMSO-d₆)

C-2, C-2'' ~164 ~79

C-3, C-3'' ~103 ~43

C-4, C-4'' ~182 ~196

Aromatic C 95 - 165 95 - 165

Note: The saturation of the C2-C3 double bond leads to a dramatic upfield shift for C-2 and C-

3. The C-4 carbonyl carbon experiences a downfield shift in the tetrahydro derivative due to the

loss of conjugation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample purity.
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UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the compound (ochnaflavone or its tetrahydro

derivative) is prepared in a UV-transparent solvent, typically methanol or ethanol, to a

concentration of approximately 1-10 µg/mL.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first

zeroed with a cuvette containing the pure solvent (blank).

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm.

The wavelengths of maximum absorbance (λmax) are then determined from the resulting

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample is finely ground with dry potassium bromide (KBr) in a

mortar and pestle (approximately 1 mg of sample to 100 mg of KBr). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the empty sample compartment is recorded.

Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are

reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is

used. The instrument is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is

shimmed to homogeneity.

Data Acquisition:
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¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters

include the spectral width, number of scans, and relaxation delay. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

¹³C NMR: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. Due

to the low natural abundance of ¹³C, a larger number of scans is typically required.

Chemical shifts are reported in ppm relative to TMS.

General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis and characterization of these compounds is

outlined below.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Isolation & Purification

UV-Vis Spectroscopy IR Spectroscopy NMR Spectroscopy

Structure Elucidation

Comparative Analysis
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[https://www.benchchem.com/product/b12436400#spectroscopic-data-comparison-between-
ochnaflavone-and-its-tetrahydro-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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